6-Fluoro-1-methyl-1H-indazol-3-amine is a synthetic chemical compound belonging to the class of indazoles. Indazoles are a group of heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring structure. This specific derivative, with fluorine substitution at the 6-position and a methylamino group at the 3-position, serves as a key building block in medicinal chemistry and drug discovery research. [, , ] Its structural features make it a valuable intermediate for synthesizing a wide array of compounds with potential biological activity. [, , ]
The compound is derived from indazole, which is known for its diverse biological properties. Indazoles have been extensively studied for their roles in medicinal chemistry, particularly as potential anticancer agents and in other therapeutic areas. The specific classification of 6-fluoro-1-methyl-1H-indazol-3-amine places it within the broader category of nitrogen-containing heterocycles that exhibit significant biological activity .
The synthesis of 6-fluoro-1-methyl-1H-indazol-3-amine can be achieved through various methods, with significant attention given to efficient and high-yielding procedures. One notable approach involves the use of palladium-catalyzed reactions, which facilitate the formation of indazole derivatives from hydrazones or substituted amines.
These methods have been optimized for yield and efficiency, with reported yields ranging from 64% to 88% depending on the specific reaction conditions employed .
The molecular structure of 6-fluoro-1-methyl-1H-indazol-3-amine can be characterized by its distinct features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure:
6-Fluoro-1-methyl-1H-indazol-3-amine participates in various chemical reactions typical for indazole derivatives:
These reactions are critical for developing new derivatives with enhanced biological activities .
The mechanism of action for compounds like 6-fluoro-1-methyl-1H-indazol-3-amine often involves interaction with specific biological targets:
The stability of 6-fluoro-1-methyl-1H-indazol-3-amine under various conditions (e.g., heat, light) is crucial for its application in pharmaceuticals. Stability studies are often conducted to ensure efficacy over time .
6-Fluoro-1-methyl-1H-indazol-3-amine has several applications in scientific research:
The systematic IUPAC name for the compound is 6-Fluoro-1-methyl-1H-indazol-3-amine, which precisely defines its core structure: a 1H-indazole scaffold methylated at the N1 position, fluorinated at C6, and functionalized with an amino group at C3. Common synonyms include 6-Fluoro-1-methyl-1H-indazol-3-ylamine and the commercial designation AldrichCPR [1] [4]. The CAS registry number 171809-13-5 is universally recognized for this specific isomer, distinguishing it from positional variants such as 4-fluoro or 7-fluoro isomers (e.g., CAS 1896804-52-6 for 7-fluoro-1-methyl-indazol-6-amine) [4] [7].
The compound has the molecular formula C8H8FN3, corresponding to a monoisotopic mass of 165.0708 Da and an exact molecular weight of 165.17 g/mol [1] [4]. Key spectroscopic identifiers include:
Cn1nc(N)c2ccc(F)cc12
(encoding connectivity and stereochemistry) DWNBSUXIZQEXMC-UHFFFAOYSA-N
(unique structural identifier) [1] Table 1: Molecular Characterization Data
Property | Value |
---|---|
Molecular Formula | C8H8FN3 |
Exact Mass | 165.0708 Da |
Molecular Weight | 165.17 g/mol |
SMILES String | Cn1nc(N)c2ccc(F)cc12 |
InChIKey | DWNBSUXIZQEXMC-UHFFFAOYSA-N |
Computational mass spectrometry predicts characteristic fragmentation patterns, including loss of the amino group (m/z 149) or methyl radical (m/z 150), though experimental validation is pending [1] [4].
While experimental crystallographic data for 6-Fluoro-1-methyl-1H-indazol-3-amine remains unreported, computational models predict a near-planar heterocyclic core stabilized by intramolecular hydrogen bonding. The methyl group at N1 induces slight pyramidal distortion at N2, influencing electron distribution across the ring system. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) suggest the fluorine atom at C6 withdraws electron density, reducing basicity at the C3-amino group compared to non-fluorinated analogs. The compound lacks chiral centers, eliminating stereoisomerism concerns [4] .
The compound exhibits distinct properties compared to halogenated and non-methylated indazole derivatives:
Fluoro vs. Bromo Analogs
Methylated vs. Non-Methylated Indazoles
Table 2: Structural and Physicochemical Comparison of Key Analogs
Compound | Molecular Weight (g/mol) | Hydrogen Bonding Capacity | Calculated logP | Key Structural Features | Biological Relevance |
---|---|---|---|---|---|
6-Fluoro-1-methyl-1H-indazol-3-amine | 165.17 | H-donors: 2; H-acceptors: 3 | 1.29 [7] | N1-methylation, C6-fluoro, C3-amino | BET inhibitor intermediates [6] |
6-Bromo-1-methyl-1H-indazol-3-amine | 226.08 | H-donors: 2; H-acceptors: 3 | ~1.8 | Bromine at C6 (hydrophobic bulk) | Nanomolar BET inhibitors [6] |
6-Fluoro-1H-indazol-3-amine | 151.14 | H-donors: 3; H-acceptors: 3 | 1.49 [3] | N–H at N1 (increased polarity) | Higher solubility (0.937 mg/mL) [3] |
The strategic placement of fluorine balances electronic effects and lipophilicity, making 6-Fluoro-1-methyl-1H-indazol-3-amine a versatile intermediate in drug discovery. Its synthetic flexibility enables rapid generation of libraries for structure-activity relationship studies, particularly in targeting allosteric sites like those in CFTR or BET proteins [5] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4